![molecular formula C10H18O2 B087268 Methyl 2-nonenoate CAS No. 111-79-5](/img/structure/B87268.png)
Methyl 2-nonenoate
Overview
Description
Methyl 2-nonenoate, also known as methyl (E)-2-nonenoate, is an organic compound with the molecular formula C10H18O2. It is a fatty acid ester characterized by a distinct green, waxy, fruity, and sweet aroma. This compound is commonly used in the flavor and fragrance industry due to its attractive scent profile .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-nonenoate can be synthesized through various chemical pathways. One common method involves the esterification of 2-nonenoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation to purify the final product and remove any unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-nonenoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the double bond in this compound can produce methyl nonanoate.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.
Substitution: Acid or base catalysts can facilitate esterification or hydrolysis reactions.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Methyl nonanoate.
Substitution: Various esters or acids depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Methyl 2-nonenoate serves as a crucial building block in organic synthesis. It can be utilized to create various derivatives through reactions such as oxidation, reduction, and substitution. The compound's double bond allows for unique reactivity patterns, making it suitable for synthesizing more complex molecules.
Common Reactions
- Oxidation : Converts this compound to nonenoic acid or nonenal.
- Reduction : Hydrogenation can yield methyl nonanoate.
- Substitution : The ester group can react with nucleophiles to form amides or alcohol derivatives.
Biological Research
Research has explored the biological activities of this compound, particularly its role as a signaling molecule in plants and insects. Studies indicate that it may function as a pheromone in certain species, influencing behavior and communication.
Antioxidant Activity
Recent studies have demonstrated significant antioxidant properties of this compound. For instance, a DPPH assay showcased its ability to scavenge free radicals effectively:
Sample Concentration (µg/mL) | % Inhibition by DPPH |
---|---|
20 | 30.13 ± 1.8 |
40 | 42.65 ± 1.9 |
60 | 53.71 ± 1.9 |
This data suggests that higher concentrations enhance its efficacy in neutralizing oxidative stress.
Medical Applications
This compound has garnered attention for its potential therapeutic properties. Research indicates it may possess antimicrobial and anti-inflammatory effects, making it a candidate for further investigation in drug development.
Safety Evaluations
A safety assessment conducted by the RIFM (Research Institute for Fragrance Materials) evaluated this compound for genotoxicity and toxicity endpoints. The findings suggest that it is not expected to be genotoxic and poses minimal risk at current exposure levels:
- Genotoxicity : Not expected to be genotoxic.
- Repeated Dose Toxicity : Exposure levels are below the threshold for concern (TTC).
- Environmental Safety : Classified as not persistent, bioaccumulative, or toxic (PBT).
Industrial Applications
In the flavor and fragrance industry, this compound is utilized to impart green and fruity notes to products such as perfumes, cosmetics, and food flavorings. Its unique sensory characteristics make it a preferred choice among formulators.
Mechanism of Action
The mechanism of action of methyl 2-nonenoate primarily involves its interaction with olfactory receptors, which are responsible for detecting its characteristic aroma. The compound binds to specific receptors in the nasal epithelium, triggering a signal transduction pathway that results in the perception of its scent. Additionally, its chemical structure allows it to participate in various biochemical pathways, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Methyl 3-nonenoate: Similar in structure but differs in the position of the double bond, leading to variations in aroma and reactivity.
Methyl nonanoate: Lacks the double bond, resulting in different chemical properties and applications.
Methyl 2-octynoate: Contains a triple bond, which significantly alters its reactivity and uses
Uniqueness: Methyl 2-nonenoate is unique due to its specific double bond position, which imparts distinct olfactory properties and reactivity. This makes it particularly valuable in the flavor and fragrance industry, where it can enhance and modify the scent profiles of various products .
Properties
CAS No. |
111-79-5 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
methyl (Z)-non-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h8-9H,3-7H2,1-2H3/b9-8- |
InChI Key |
ZWNPUELCBZVMDA-HJWRWDBZSA-N |
SMILES |
CCCCCCC=CC(=O)OC |
Isomeric SMILES |
CCCCCC/C=C\C(=O)OC |
Canonical SMILES |
CCCCCCC=CC(=O)OC |
boiling_point |
115.00 °C. @ 21.00 mm Hg |
density |
0.893-0.900 (20°) |
Key on ui other cas no. |
37822-76-7 111-79-5 |
physical_description |
Colourless or light-yellow liquid; Green, violet aroma |
Pictograms |
Environmental Hazard |
solubility |
Insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Methyl 2-nonenoate important in the context of food science?
A: this compound is identified as a volatile organic compound (VOC) that serves as a signature marker for the detection of Zygosaccharomyces rouxii contamination in jujube honey. [] This yeast species is a known contaminant responsible for spoilage, and its early detection is crucial for maintaining honey quality.
Q2: How can we detect the presence of this compound in contaminated honey?
A: Researchers have successfully used headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) to identify and quantify this compound and other characteristic VOCs in contaminated jujube honey samples. [] This technique allows for the sensitive and accurate detection of Z. rouxii contamination, even at early stages.
Q3: Is there a difference in this compound production between mature and immature honey?
A: Interestingly, the research indicates that the volatile profile, including this compound, can vary depending on the maturity of the honey. [] While this compound was present in both mature and immature contaminated honey, additional VOCs like methyl heptanoate, 2,6,10-trimethyltetradecane, and heptanal were specifically identified as potential markers for immature jujube honey contamination.
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